molecular formula C9H7ClN2O2 B2436340 Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206248-90-9

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2436340
CAS No.: 1206248-90-9
M. Wt: 210.62
InChI Key: AVXWKRQPFKPVOW-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate ( 1206248-90-9) is a high-value chemical building block in organic synthesis and pharmaceutical research . This compound features a methyl ester and a chlorine atom on the imidazo[1,2-a]pyridine scaffold, making it a versatile precursor for further derivatization . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry. Recent research highlights derivatives of this scaffold as key components in the development of novel PI3Kα inhibitors . Such inhibitors are of significant interest in oncology research, as the PI3K signaling pathway is often aberrantly activated in various cancers and plays a critical role in tumorigenesis, progression, and cell survival . The chlorinated imidazo[1,2-a]pyridine moiety, in particular, has been identified as a critical pharmacophore in potent compounds that induce cell cycle arrest and apoptosis in cancer cell lines . As a strategic intermediate, this compound can be used to access a wide range of potential bioactive molecules for research in anticancer and other therapeutic areas. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXWKRQPFKPVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound often employs a two-step one-pot synthesis approach. This method involves the initial formation of an intermediate, which is then subjected to cyclization and chlorination under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Pharmaceutical Development

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate plays a significant role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study demonstrated that certain imidazo[1,2-a]pyridine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor interactions. Its ability to mimic natural substrates allows researchers to explore complex biological pathways.

Example: Enzyme Inhibition Studies

A study evaluated the inhibitory effects of this compound on specific kinases involved in cancer progression. Results indicated a substantial inhibition rate at low micromolar concentrations, suggesting its potential as a therapeutic agent targeting these pathways.

Material Science

In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation into material formulations improves chemical resistance and durability.

Application in Coatings

Research has shown that coatings formulated with this compound exhibit enhanced resistance to solvents and environmental degradation compared to traditional formulations. This property is particularly beneficial in industrial applications where material longevity is crucial.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, specifically in the development of agrochemicals such as pesticides and herbicides. Its ability to interact with biological systems can lead to safer and more effective agricultural products.

Case Study: Pesticide Development

A recent study highlighted the synthesis of a new class of herbicides derived from this compound. These compounds demonstrated significant herbicidal activity against common weeds while exhibiting lower toxicity to non-target organisms.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for various analytical methods. Its consistent properties help ensure accuracy and reliability in quantifying related compounds.

Standardization in Analytical Methods

The compound has been employed as a calibration standard in high-performance liquid chromatography (HPLC) assays for detecting related imidazo[1,2-a]pyridine derivatives in complex mixtures. This application underscores its importance in quality control processes within pharmaceutical manufacturing.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Pharmaceutical DevelopmentAnticancer agent synthesisSignificant cytotoxicity against cancer cell lines
Biochemical ResearchEnzyme inhibition studiesHigh inhibition rates at low concentrations
Material SciencePolymer coatingsEnhanced chemical resistance
Agricultural ChemistryHerbicide developmentEffective against weeds with low non-target toxicity
Analytical ChemistryCalibration standard for HPLCImproved accuracy in quantifying related compounds

Mechanism of Action

The mechanism of action of Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-a]pyrazine

Comparison: Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in biological assays and greater versatility in chemical synthesis .

Biological Activity

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (MCIPC) is a heterocyclic compound characterized by its unique fused imidazole and pyridine structure. With a molecular formula of C9H7ClN2O2 and a molecular weight of approximately 210.617 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of MCIPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that MCIPC exhibits notable antimicrobial activity against various bacterial strains. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

MCIPC's structural similarity to other imidazo[1,2-a]pyridine derivatives positions it as a potential anticancer agent . Studies have shown that compounds within this class can effectively inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3Kα pathway, which is crucial in many cancers .

The precise mechanism of action for MCIPC remains under investigation; however, it is known to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs and suggests potential for drug-drug interactions .

Inhibition of Cytochrome P450 Enzymes

MCIPC has been identified as an inhibitor of specific cytochrome P450 enzymes. This inhibition can affect the metabolism of various pharmaceuticals, potentially leading to increased efficacy or toxicity depending on the context.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity. For example:

Compound NameMolecular FormulaKey Features/Activities
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylateC9H7ClN2O2Similar structure but different position of carboxyl group; potential for varied biological activity.
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylateC10H9ClN2O2Ethyl ester variant; may exhibit different solubility and bioavailability profiles.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acidC8H6ClN3O2Parent acid form; useful for comparing reactivity and biological activity.

These variations highlight how slight changes in chemical structure can lead to significant differences in biological efficacy.

Study on Anticancer Activity

In a recent study evaluating various imidazo[1,2-a]pyridine derivatives for anticancer properties, MCIPC was included in a panel of compounds tested against multiple tumor cell lines. The results indicated submicromolar inhibitory activity against certain cancer cells, suggesting that MCIPC may possess significant anticancer properties worthy of further exploration .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of MCIPC against strains resistant to conventional antibiotics. The results demonstrated that MCIPC could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, underscoring its potential as a novel antimicrobial agent.

Q & A

Q. Key Methodological Considerations :

  • Catalysts : Use of Pd, Cu, or Fe catalysts for regioselective halogenation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Yield Optimization : Adjusting stoichiometry of α-haloketones and reaction time (typically 12–24 hours) .

How do substituent positions influence the reactivity and biological activity of this compound derivatives?

Advanced Research Question
Substituent positions critically impact electronic properties , solubility , and bioactivity . For instance:

  • Chlorine at 6-position : Enhances electrophilic reactivity for cross-coupling (e.g., Suzuki-Miyaura) and increases thermal stability .

  • Ester Group (COOCH₃) : Improves membrane permeability but may reduce metabolic stability .

  • Comparative Data :

    Substituent PositionBiological ActivityReactivity TrendSource
    6-ClAnticancer (PI3Kα inhibition)High electrophilicity
    8-ClReduced antimicrobial activityLower stability

Methodological Insight : Computational modeling (e.g., DFT) predicts regioselectivity in substitution reactions .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and esterification (e.g., methyl ester peak at δ 3.8–4.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 287.7 for C₁₄H₁₀ClN₃O₂) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for solid-state stability .

Advanced Tip : LC-MS/MS quantifies trace impurities in synthetic batches .

How can researchers address discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Contradictions often arise from substituent variability or assay conditions . Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for PI3Kα inhibition ) and control compounds.
  • Meta-Analysis : Compare IC₅₀ values across studies with attention to substituent effects (e.g., 6-Cl vs. 8-Cl derivatives ).
  • Structural Validation : Re-evaluate compound purity via HPLC and NMR to rule out degradation .

Case Study : Methyl 6-chloro derivatives showed 10-fold higher anticancer activity than 6-bromo analogs due to enhanced electrophilicity .

What strategies optimize regioselectivity in metalation reactions of 6-chloroimidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Regioselective metalation (e.g., C2 vs. C8 positions) is achieved via:

  • Base Selection : TMPMgCl·LiCl directs metalation to C2, while TMP₂Zn·2MgCl₂·2LiCl targets C8 .
  • Additive Effects : LiCl coordinates with nitrogen atoms, stabilizing intermediates and directing reactivity .
  • Temperature Control : Reactions at −78°C favor kinetic control, minimizing side products.

Q. Example :

Base SystemMetalation PositionYield (%)
TMPMgCl·LiClC275
TMP₂Zn·2MgCl₂·2LiClC862

What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

Advanced Research Question

  • Cell-Based Assays :
    • PI3Kα Inhibition : Use HEK293 cells transfected with PI3Kα reporters .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) .
  • Mechanistic Studies :
    • Western Blotting : Quantify phosphorylation of AKT/mTOR pathways.
    • Apoptosis Assays : Annexin V/PI staining to detect programmed cell death.

Data Interpretation : Correlate IC₅₀ values with structural features (e.g., electron-withdrawing groups enhance activity ).

How does the methyl ester group influence the pharmacokinetic properties of this compound?

Basic Research Question
The methyl ester:

  • Enhances Lipophilicity : LogP increases by ~1.5 compared to carboxylic acid analogs, improving blood-brain barrier penetration .
  • Metabolic Stability : Susceptible to esterase hydrolysis, necessitating prodrug strategies for sustained activity .

Methodological Note : Replace the ester with amides (e.g., benzamide derivatives) to prolong half-life .

What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings (e.g., electron-deficient aryl halides favor C3 coupling ).
  • Molecular Docking : Screen binding affinities for target proteins (e.g., PI3Kα active site ).
  • Software : Gaussian 16 for orbital analysis; AutoDock Vina for protein-ligand interactions.

Validation : Compare computed activation energies with experimental yields .

How can researchers mitigate decomposition during storage of this compound?

Basic Research Question

  • Storage Conditions : Amber glass vials at −20°C under inert gas (N₂ or Ar) .
  • Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to prevent oxidation.
  • Purity Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) .

What structural modifications enhance the solubility of this compound derivatives for in vivo studies?

Advanced Research Question

  • Polar Substituents : Introduce −OH or −NH₂ groups at the 3-position (increases aqueous solubility by 3–5×) .
  • Prodrugs : Convert methyl ester to phosphate salts for parenteral administration .
  • Nanoparticle Formulations : Encapsulate in PEGylated liposomes to improve bioavailability .

Q. Comparative Data :

DerivativeSolubility (mg/mL)Modification
Parent Compound0.2
3-OH Analog1.1Hydroxyl group

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